Octahydropyrazino[2,1-c][1,4]oxazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWCROZSHWHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141108-65-8 | |
| Record name | octahydropiperazino[2,1-c]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Oxazine Containing Heterocycles in Synthetic and Medicinal Chemistry
Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. ijpsr.info The derivatives of oxazines are of significant interest in synthetic and medicinal chemistry due to their wide spectrum of biological activities. nih.govresearchgate.net These compounds have been reported to possess sedative, analgesic, anticonvulsant, antipyretic, antimicrobial, antitubercular, antimalarial, antioxidant, and anticancer properties. nih.govdntb.gov.uaumpr.ac.id The versatility of the oxazine (B8389632) ring system allows for the synthesis of a large number of derivatives with varied pharmacological profiles. ijnc.ir
The 1,3-oxazine and 1,4-oxazine isomers, in particular, are key building blocks in the development of novel therapeutic agents. umpr.ac.idijnc.ir For instance, derivatives of 1,3-oxazine have shown potential as antitumor, antiviral, and anti-inflammatory agents. researchgate.netijrpr.com The well-known compound morpholine, which is a saturated derivative of 1,4-oxazine (tetrahydro-1,4-oxazine), is a crucial component in many approved drugs and has extensive applications in medicinal chemistry. umpr.ac.idijnc.ir The presence of the oxazine core can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical for drug development.
Historical Perspectives on Bicyclic Oxazine Systems in Organic Synthesis
The synthesis of aromatic oxazine (B8389632) compounds was first reported in 1944 by Holly and Cope through Mannich reactions. ijpsr.infoijnc.ir However, much of the early work on oxazine chemistry focused on the reduced (dihydro- and tetrahydro-) derivatives of the 1,3- and 1,4-oxazine systems. ijnc.ir The development of synthetic methodologies for bicyclic systems containing an oxazine ring has evolved significantly over the decades.
Early synthetic strategies often involved multi-step sequences with harsh reaction conditions. However, the quest for more efficient and environmentally friendly processes has led to the development of novel synthetic routes. These include one-pot multi-component reactions and the use of catalysts to promote cyclization and annulation reactions. dntb.gov.uaumpr.ac.id For example, a study from 1976 detailed the synthesis of 3-phenyloctahydropyrido[2,1-c] nih.govdntb.gov.uaoxazine hydrochloride from 2-piperidinemethanol (B146044) and α-bromoacetophenone, highlighting an early approach to constructing a related bicyclic oxazine system. nih.gov This work demonstrated that such bicyclic frameworks could serve as valuable molecular platforms for developing agents with central nervous system activity. nih.gov The continuous refinement of synthetic methods has made complex bicyclic oxazine scaffolds, such as octahydropyrazino[2,1-c] nih.govdntb.gov.uaoxazine, more accessible for further investigation.
Current Research Landscape of Octahydropyrazino 2,1 C Nih.govdntb.gov.uaoxazine As a Privileged Scaffold
Established Synthetic Routes to the Core Octahydropyrazino[2,1-c]nih.govnih.govoxazine System
The construction of the fused pyrazino-oxazine ring system is a key challenge for chemists. Various strategies have been developed to access this core structure, ranging from multi-step sequences to more efficient one-pot procedures.
Multi-Step Synthetic Strategies
Multi-step approaches to the octahydropyrazino[2,1-c] nih.govnih.govoxazine core often involve the sequential formation of the piperazine and oxazine rings. A representative synthesis commences with the protection of a suitable piperazine derivative, followed by the introduction of a functional group that enables the subsequent cyclization to form the oxazine ring.
For instance, a common strategy involves the use of a protected piperazin-2-yl)methanol as a key intermediate. This alcohol can be alkylated with a suitable two-carbon electrophile, such as a protected 2-bromoethanol, to introduce the necessary atoms for the oxazine ring. Subsequent deprotection and intramolecular cyclization, often under basic conditions or via a Mitsunobu reaction, yields the desired bicyclic scaffold. The choice of protecting groups is critical to ensure compatibility with the reaction conditions and to allow for selective removal at the appropriate stage.
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Piperazine | Boc-anhydride | tert-butyl piperazine-1-carboxylate |
| 2 | tert-butyl piperazine-1-carboxylate | (2-bromoethoxy)(tert-butyl)dimethylsilane, NaH | tert-butyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine-2-carboxylate |
| 3 | tert-butyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine-2-carboxylate | LiAlH4 | (4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-2-yl)methanol |
| 4 | (4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-2-yl)methanol | TBAF | 2-((2-hydroxyethyl)(2-hydroxyethyl)amino)ethan-1-ol |
| 5 | 2-((2-hydroxyethyl)(2-hydroxyethyl)amino)ethan-1-ol | PPh3, DIAD | Octahydropyrazino[2,1-c] nih.govnih.govoxazine |
One-Pot Reaction Sequences for Enhanced Efficiency
A potential one-pot strategy could involve the reaction of a suitably substituted N-(2-hydroxyethyl)ethylenediamine with a glyoxal derivative. This would lead to the in-situ formation of a dihydropyrazine intermediate, which could then undergo an intramolecular cyclization to form the fused oxazine ring. The reaction conditions, such as solvent, temperature, and catalyst, would need to be carefully optimized to favor the desired tandem reaction sequence. While specific one-pot syntheses for the parent octahydropyrazino[2,1-c] nih.govnih.govoxazine are not extensively documented in publicly available literature, the development of such efficient routes is an active area of research in synthetic organic chemistry.
Development of Stereoselective Synthetic Protocols for Octahydropyrazino[2,1-c]nih.govnih.govoxazine
The octahydropyrazino[2,1-c] nih.govnih.govoxazine scaffold possesses a chiral center at the bridgehead carbon, meaning it can exist as two enantiomers. For pharmaceutical applications, it is often necessary to synthesize a single enantiomer, as the biological activity and pharmacokinetic properties of the two enantiomers can differ significantly. This has driven the development of stereoselective synthetic methods.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.
In the context of octahydropyrazino[2,1-c] nih.govnih.govoxazine synthesis, a chiral auxiliary could be attached to the piperazine nitrogen. For example, a chiral oxazolidinone, such as one derived from (S)-phenylalanine, could be used. The bulky auxiliary would then direct the diastereoselective alkylation of the adjacent nitrogen with a protected 2-bromoethanol. Subsequent cyclization and removal of the chiral auxiliary would then afford the enantiomerically enriched bicyclic product. The efficiency of this approach depends on the degree of stereocontrol exerted by the auxiliary and the ease of its removal without racemization.
Asymmetric Catalysis in Octahydropyrazino[2,1-c]nih.govnih.govoxazine Synthesis
Asymmetric catalysis utilizes a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate. This approach is often more atom-economical than the use of chiral auxiliaries.
For the synthesis of octahydropyrazino[2,1-c] nih.govnih.govoxazine, an asymmetric catalytic approach could involve the enantioselective reduction of a prochiral enamine or iminium ion intermediate. For example, a bicyclic precursor with a double bond in the piperazine ring could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand. This would establish the stereocenter at the bridgehead position with high enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess.
Divergent Synthesis of Octahydropyrazino[2,1-c]nih.govnih.govoxazine Derivatives
The octahydropyrazino[2,1-c] nih.govnih.govoxazine scaffold serves as a versatile template for the creation of diverse chemical libraries for drug discovery. A divergent synthetic strategy allows for the preparation of a wide range of analogs from a common intermediate.
A key strategy for the divergent synthesis of derivatives involves the acylation of the secondary amine in the piperazine ring of the octahydropyrazino[2,1-c] nih.govnih.govoxazine core. This was successfully employed in the development of potent and selective inhibitors of the renal outer medullary potassium (ROMK) channel. In this approach, the core scaffold is coupled with a variety of carboxylic acids using standard peptide coupling reagents, such as HATU or EDC/HOBt. This allows for the systematic variation of the acyl substituent to explore structure-activity relationships and optimize pharmacokinetic properties.
The synthesis of a library of acyl derivatives is outlined in the following table:
| Core Scaffold | Coupling Reagent | Carboxylic Acid | Derivative |
| Octahydropyrazino[2,1-c] nih.govnih.govoxazine | HATU, DIPEA | 4-(trifluoromethyl)benzoic acid | (4-(trifluoromethyl)phenyl)(octahydropyrazino[2,1-c] nih.govnih.govoxazin-8(1H)-yl)methanone |
| Octahydropyrazino[2,1-c] nih.govnih.govoxazine | HATU, DIPEA | 3-chlorobenzoic acid | (3-chlorophenyl)(octahydropyrazino[2,1-c] nih.govnih.govoxazin-8(1H)-yl)methanone |
| Octahydropyrazino[2,1-c] nih.govnih.govoxazine | HATU, DIPEA | Thiophene-2-carboxylic acid | (thiophen-2-yl)(octahydropyrazino[2,1-c] nih.govnih.govoxazin-8(1H)-yl)methanone |
| Octahydropyrazino[2,1-c] nih.govnih.govoxazine | HATU, DIPEA | Cyclopropanecarboxylic acid | (cyclopropyl)(octahydropyrazino[2,1-c] nih.govnih.govoxazin-8(1H)-yl)methanone |
This divergent approach has proven to be a powerful tool for the rapid exploration of the chemical space around the octahydropyrazino[2,1-c] nih.govnih.govoxazine scaffold, leading to the discovery of compounds with improved therapeutic potential.
Mechanistic Investigations of Octahydropyrazino[2,1-c]jocpr.combeilstein-journals.orgoxazine Formation Reactions
Detailed mechanistic studies specifically for the formation of the parent octahydropyrazino[2,1-c] jocpr.combeilstein-journals.orgoxazine are not extensively documented in publicly available literature. However, insights into the reaction pathways and potential intermediates can be extrapolated from the synthetic strategies employed for its derivatives and related fused heterocyclic systems. The formation of this fused ring system typically involves the construction of the oxazine ring onto a pre-existing piperazine core, or a convergent approach where both rings are formed in a concerted or stepwise manner.
Proposed Reaction Pathways
The synthesis of the octahydropyrazino[2,1-c] jocpr.combeilstein-journals.orgoxazine ring system likely proceeds through an intramolecular cyclization reaction. A common strategy involves a piperazine derivative bearing a suitable electrophilic or nucleophilic side chain that can react with a corresponding functional group to form the oxazine ring.
One plausible pathway involves the intramolecular nucleophilic substitution of a piperazine derivative. For instance, a piperazine with a 2-(2-hydroxyethyl) substituent can undergo cyclization. In this scenario, the hydroxyl group, after activation (e.g., conversion to a leaving group like a tosylate or mesylate), is displaced by the secondary amine of the piperazine ring to form the fused oxazine structure. Alternatively, the nitrogen of the piperazine can act as a nucleophile, attacking an epoxide or a halohydrin tethered to the piperazine core.
Another proposed pathway is through reductive amination . This would involve the reaction of a piperazine derivative containing an aldehyde or ketone functionality with an amino alcohol, followed by an intramolecular cyclization and reduction. The initial condensation would form an iminium ion intermediate, which is then attacked by the hydroxyl group to form a hemiaminal ether. Subsequent reduction of this intermediate would yield the saturated octahydropyrazino[2,1-c] jocpr.combeilstein-journals.orgoxazine ring system.
Elucidation of Key Intermediates
The identification and characterization of key intermediates are vital for confirming a proposed reaction mechanism. While direct isolation of intermediates in the formation of octahydropyrazino[2,1-c] jocpr.combeilstein-journals.orgoxazine is not widely reported, their existence can be inferred from the reaction conditions and the nature of the starting materials and products.
In the case of intramolecular nucleophilic substitution, a key intermediate would be the piperazine derivative with an activated hydroxyl group (e.g., a tosylate). The presence of this intermediate could be confirmed by spectroscopic methods such as NMR and mass spectrometry before the final cyclization step.
For pathways involving reductive amination, the crucial intermediates would be the initially formed Schiff base or iminium ion, followed by the cyclic hemiaminal ether. These intermediates are often transient and may not be easily isolated. However, their formation can be supported by trapping experiments or by conducting the reaction under conditions that favor their accumulation, allowing for spectroscopic observation.
Further mechanistic studies, including kinetic analysis, isotopic labeling experiments, and computational modeling, are necessary to provide a more definitive understanding of the reaction pathways and to fully elucidate the key intermediates in the formation of the octahydropyrazino[2,1-c] jocpr.combeilstein-journals.orgoxazine ring system.
Spectroscopic Methods in Structural Elucidation
A combination of spectroscopic techniques is employed to unequivocally determine the structure of octahydropyrazino[2,1-c] nih.govnih.govoxazine. These methods provide complementary information regarding the connectivity of atoms, the chemical environment of nuclei, functional groups present, and the compound's molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR spectroscopy is fundamental for determining the number of different types of protons and their connectivity. For octahydropyrazino[2,1-c] nih.govnih.govoxazine, the spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region, typically between 2.0 and 4.0 ppm, corresponding to the methylene (CH₂) and methine (CH) protons of the fused ring system. The integration of these signals would confirm the presence of the 14 protons in the molecule.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. The spectrum of octahydropyrazino[2,1-c] nih.govnih.govoxazine would display distinct signals for each of the seven carbon atoms, with chemical shifts influenced by their proximity to the nitrogen and oxygen heteroatoms. Carbons adjacent to the oxygen atom (in the oxazine ring) would resonate at a lower field (higher ppm) compared to those adjacent only to nitrogen atoms.
Illustrative NMR Data: The following table presents hypothetical but representative ¹H and ¹³C NMR chemical shift ranges for the core scaffold of octahydropyrazino[2,1-c] nih.govnih.govoxazine, based on data for similar saturated heterocyclic systems.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | 2.5 - 2.9 | 50 - 55 |
| C3 | 2.6 - 3.0 | 52 - 58 |
| C4 | 2.2 - 2.6 | 45 - 50 |
| C6 | 3.5 - 3.9 | 65 - 70 |
| C7 | 2.8 - 3.2 | 55 - 60 |
| C8a | 2.9 - 3.3 | 58 - 63 |
Infrared (IR) Spectroscopy: Infrared spectroscopy is utilized to identify the functional groups present in a molecule. In the case of octahydropyrazino[2,1-c] nih.govnih.govoxazine, the IR spectrum would be characterized by:
C-H stretching vibrations in the region of 2850-3000 cm⁻¹.
C-N stretching vibrations, typically observed between 1020 and 1250 cm⁻¹.
C-O stretching vibrations for the ether linkage in the oxazine ring, usually appearing in the 1070-1150 cm⁻¹ range. The absence of absorptions corresponding to N-H (around 3300-3500 cm⁻¹) or C=O (around 1650-1750 cm⁻¹) groups would confirm the fully saturated and non-substituted nature of the bicyclic system.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For octahydropyrazino[2,1-c] nih.govnih.govoxazine, the molecular ion peak [M]⁺ would be observed at m/z 142.20. The fragmentation pattern would likely involve the cleavage of the rings, leading to characteristic daughter ions that can help in confirming the structure. Common fragmentation pathways for saturated N-heterocycles involve alpha-cleavage adjacent to the nitrogen atoms. aip.org
Chiral Purity Determination and Enantiomeric Excess Assessment
The octahydropyrazino[2,1-c] nih.govnih.govoxazine molecule possesses a chiral center at the C8a bridgehead carbon, meaning it can exist as a pair of enantiomers. The determination of the chiral purity and the assessment of the enantiomeric excess (ee) are crucial in many applications, particularly in pharmacology.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of the enantiomers of octahydropyrazino[2,1-c] nih.govnih.govoxazine, a suitable CSP, such as one based on cellulose or amylose derivatives, would be employed. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, would be optimized to achieve baseline separation of the two enantiomeric peaks. The ratio of the peak areas then directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess.
Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another effective method for enantiomeric separation. This technique utilizes a chiral selector, such as a cyclodextrin derivative, which is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector results in different electrophoretic mobilities, enabling their separation. The order of migration and the resolution of the peaks can be fine-tuned by adjusting parameters like the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In some cases, NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents. These are typically lanthanide complexes that can reversibly bind to the analyte. The resulting diastereomeric complexes exhibit different chemical shifts for corresponding protons, allowing for the integration of the distinct signals to quantify the enantiomeric ratio.
Conformational Preferences and Ring Dynamics
The three-dimensional shape and flexibility of the octahydropyrazino[2,1-c] nih.govnih.govoxazine molecule are determined by the conformational preferences of its fused six-membered rings. Due to the cis-fusion of the piperazine and oxazine rings, the molecule is not planar and can adopt several non-superimposable conformations.
Ring Inversion: The chair conformations of six-membered rings are not static but can undergo a process of ring inversion, where one chair conformation flips into another. For octahydropyrazino[2,1-c] nih.govnih.govoxazine, this dynamic process would involve the concerted inversion of both the piperazine and oxazine rings.
Variable Temperature NMR (VT-NMR): Variable temperature NMR spectroscopy is a key experimental technique for studying these dynamic processes. nih.govbeilstein-journals.orgrsc.org At room temperature, if the rates of ring and nitrogen inversion are fast on the NMR timescale, the observed NMR spectrum will show averaged signals for the protons and carbons. As the temperature is lowered, these conformational changes slow down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may broaden and eventually resolve into distinct sets of peaks for each populated conformation. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these conformational interconversions. Studies on related N-acylated piperazines have shown that the energy barriers for ring inversion can be determined using this technique. nih.govrsc.org
Medicinal Chemistry and Pharmacological Applications of Octahydropyrazino 2,1 C 1 2 Oxazine Derivatives
Octahydropyrazino[2,1-c]Current time information in Los Angeles, CA, US.nih.govoxazine as a Core Structure in Drug Discovery
The oxazine (B8389632) class of heterocyclic compounds, characterized by a six-membered ring containing one oxygen and one nitrogen atom, has long been a subject of interest in drug discovery due to the broad spectrum of biological activities exhibited by its derivatives. umpr.ac.id These activities include sedative, analgesic, anticonvulsant, antimicrobial, and anticancer properties. umpr.ac.id The versatility of the oxazine skeleton makes it a promising foundation for the development of new bioactive molecules. umpr.ac.id
Within this class, the fused heterocyclic system of octahydropyrazino[2,1-c] Current time information in Los Angeles, CA, US.nih.govoxazine provides a rigid and structurally complex framework. This rigidity can be advantageous in drug design, as it reduces the conformational flexibility of the molecule, potentially leading to higher affinity and selectivity for its biological target. The pyrazine component of the fused ring system is also a well-established pharmacophore found in numerous therapeutic agents, contributing to the scaffold's potential for favorable drug-like properties. mdpi.com The successful application of this scaffold in developing potent and selective inhibitors for challenging targets like ion channels underscores its importance as a privileged structure in medicinal chemistry. nih.govresearchgate.net
Therapeutic Target Identification and Validation for Octahydropyrazino[2,1-c]Current time information in Los Angeles, CA, US.nih.govoxazine Analogues
The renal outer medullary potassium (ROMK) channel, an ATP-dependent inwardly rectifying potassium channel, plays a crucial role in potassium homeostasis and salt reabsorption in the kidneys. As such, it has been identified as a promising therapeutic target for the development of a new class of diuretics for treating hypertension and heart failure. The octahydropyrazino[2,1-c] Current time information in Los Angeles, CA, US.nih.govoxazine scaffold has been instrumental in the discovery of potent and selective ROMK inhibitors. nih.govresearchgate.net
The development of ROMK inhibitors featuring the octahydropyrazino[2,1-c] Current time information in Los Angeles, CA, US.nih.govoxazine core arose from efforts to improve upon an earlier series of acyl piperazine-based inhibitors. nih.gov While the initial piperazine series showed promise, there was a need to enhance selectivity and improve pharmacokinetic profiles. The introduction of the acyl octahydropyrazino[2,1-c] Current time information in Los Angeles, CA, US.nih.govoxazine scaffold proved to be a significant breakthrough. nih.govresearchgate.net
This new series of compounds maintained comparable ROMK potency to the earlier leads while demonstrating significant improvements in pharmacokinetic properties. nih.govresearchgate.net Medicinal chemistry campaigns focused on optimizing the substituents on this core structure led to the identification of analogs with enhanced metabolic stability and oral bioavailability, making them more suitable for preclinical development.
Table 1: In Vitro Potency of Selected Octahydropyrazino[2,1-c] Current time information in Los Angeles, CA, US.nih.govoxazine-based ROMK Inhibitors
| Compound | ROMK IC50 (µM) |
|---|---|
| Compound 1 | 0.045 |
| Compound 2 | 0.023 |
| Compound 3 | 0.021 |
Data represents the half-maximal inhibitory concentration (IC50) against the ROMK channel.
A critical aspect of developing safe and effective ion channel modulators is ensuring high selectivity for the intended target over other channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.
The acyl octahydropyrazino[2,1-c] Current time information in Los Angeles, CA, US.nih.govoxazine series of ROMK inhibitors demonstrated a significantly improved selectivity profile against the hERG channel compared to previous inhibitor classes. nih.govresearchgate.net This enhanced selectivity is a key advantage, as it reduces the risk of cardiac side effects. As a result of this improved profile, these ROMK inhibitors did not cause QTc prolongation in preclinical cardiovascular models. nih.gov The optimization efforts successfully identified compounds with a wide therapeutic window between ROMK inhibition and off-target hERG activity.
Table 2: ROMK vs. hERG Selectivity for Optimized Inhibitors
| Compound | ROMK IC50 (µM) | hERG IC50 (µM) | Selectivity Index (hERG/ROMK) |
|---|---|---|---|
| Compound A | 0.021 | 1.8 | 86 |
| Compound B | 0.023 | 4.3 | 187 |
| Compound C | 0.045 | >30 | >667 |
The selectivity index is calculated by dividing the hERG IC50 by the ROMK IC50, with a higher number indicating greater selectivity for the target.
Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the B-cell lymphoma-2 (BCL-2) family. It is a key regulator of cell survival, and its overexpression is implicated in the pathogenesis and drug resistance of various cancers, particularly hematologic malignancies. google.com Consequently, the development of small molecule inhibitors of MCL-1 is an area of intense research in oncology. While the broader class of oxazine derivatives is being explored for various anticancer activities, specific research detailing the use of the octahydropyrazino[2,1-c] Current time information in Los Angeles, CA, US.nih.govoxazine scaffold for the targeted inhibition of MCL-1 is not extensively documented in publicly available literature.
Heterocyclic compounds, including various oxazine derivatives, have been investigated for their potential to modulate targets within the central nervous system. Research on a related, but structurally distinct, octahydropyrido[2,1-c] Current time information in Los Angeles, CA, US.nih.govoxazine system has suggested that this type of molecular framework may be useful for developing agents with pharmacologically significant actions in the CNS. nih.gov Studies on this related scaffold showed a depressant action on the CNS, as measured by a reduction in locomotor activity in mice. nih.gov However, specific studies focusing on the potential of the octahydropyrazino[2,1-c] Current time information in Los Angeles, CA, US.nih.govoxazine core for treating CNS disorders are not prominently featured in the current scientific literature.
Other Identified Biological Activities
Beyond their well-documented activities, derivatives of the octahydropyrazino[2,1-c] nih.govamazonaws.comoxazine scaffold have been investigated for a range of other potential therapeutic applications. These explorations have unveiled promising activities, including effects on the central nervous system (CNS), potential as kinase inhibitors for neurodegenerative diseases, and antimicrobial properties. This section delves into the research findings concerning these additional biological activities.
Research into structurally related analogs has suggested that the core bicyclic system of octahydropyrazino[2,1-c] nih.govamazonaws.comoxazine may be a valuable framework for developing agents with pharmacologically useful actions in the central nervous system. A study focusing on 3-substituted octahydropyrido[2,1-c] nih.govamazonaws.comoxazines, which share a similar fused ring structure, demonstrated notable CNS depressant effects.
In this study, compounds such as 3-phenyloctahydropyrido[2,1-c] nih.govamazonaws.comoxazine hydrochloride and its diastereomers were synthesized and evaluated for their pharmacological effects. The primary method for quantifying this CNS depressant action was the observation of reduced locomotor activity in mice. The research highlighted that these compounds indeed possess a depressant action on the CNS. nih.gov
Interestingly, qualitative differences in the central effects were observed between the 3-phenyl derivative and its hemiketal precursor, 3-hydroxy-3-phenyloctahydropyrido[2,1-c] nih.govamazonaws.comoxazine. Furthermore, the study noted variations in the effects between the different diastereomers of the 3-phenyl compound on locomotor activity, indicating that the stereochemistry of these molecules plays a crucial role in their biological activity. nih.gov These findings suggest that the rigid framework of this heterocyclic system could be a key contributor to its interaction with CNS targets.
Table 1: Investigated Octahydropyrido[2,1-c] nih.govamazonaws.comoxazine Derivatives and their Observed CNS Activity
| Compound | Observed Activity | Animal Model |
| 3-Phenyloctahydropyrido[2,1-c] nih.govamazonaws.comoxazine hydrochloride | Reduction of locomotor activity | Mice |
| 10R and 10S diastereomers of 3-Phenyloctahydropyrido[2,1-c] nih.govamazonaws.comoxazine | Qualitative differences in effects on locomotor activity | Mice |
| 3-Hydroxy-3-phenyloctahydropyrido[2,1-c] nih.govamazonaws.comoxazine | Qualitative differences in central effects compared to the 3-phenyl derivative | Mice |
The octahydropyrazino[2,1-c] nih.govamazonaws.comoxazine scaffold has also been identified as a promising core for the development of inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a key therapeutic target for the development of disease-modifying treatments.
A patent for novel LRRK2 inhibitors describes compounds that are useful in therapy. google.com This suggests that the octahydropyrazino[2,1-c] nih.govamazonaws.comoxazine core can be functionalized to produce potent and selective LRRK2 inhibitors. The development of such inhibitors is a critical area of research aimed at addressing the underlying causes of neurodegenerative diseases like Parkinson's. google.comnih.gov
While specific studies on the antimicrobial and antifungal activities of octahydropyrazino[2,1-c] nih.govamazonaws.comoxazine derivatives are not extensively detailed in publicly available literature, the broader class of oxazine derivatives has shown significant promise in this area. Numerous review articles have highlighted that various oxazine analogs exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and antioxidant properties. amazonaws.comumpr.ac.id
For instance, research on other heterocyclic compounds containing the oxazine ring has demonstrated their potential as antibacterial and antifungal agents. frontiersin.orgresearchgate.netfrontiersin.org These findings provide a strong rationale for the further investigation of octahydropyrazino[2,1-c] nih.govamazonaws.comoxazine derivatives for their potential to combat microbial infections. The unique structural features of this scaffold may lead to the discovery of novel antimicrobial agents with improved efficacy or different mechanisms of action.
Structure Activity Relationship Sar Studies on Octahydropyrazino 2,1 C 1 2 Oxazine Analogues
Systematic Modification Strategies
Systematic modification of the octahydropyrazino[2,1-c] researchgate.netnih.govoxazine (B8389632) core has been a key strategy in the development of potent and selective therapeutic agents. This has primarily involved the exploration of substituent effects and, to a lesser extent, modifications of the ring system itself.
Substituent Effects on Potency and Selectivity
The introduction of various substituents onto the octahydropyrazino[2,1-c] researchgate.netnih.govoxazine framework has been shown to significantly impact its biological activity. A notable example is the development of a series of acyl octahydropyrazino[2,1-c] researchgate.netnih.govoxazine analogues as potent and selective inhibitors of the renal outer medullary potassium (ROMK) channel, a target for novel diuretics.
In these studies, the nature of the acyl group was found to be a critical determinant of both potency and selectivity. The exploration of different substituents has led to the identification of compounds with improved pharmacokinetic profiles while maintaining comparable potency to earlier lead compounds. This highlights the importance of fine-tuning the substituents to achieve the desired therapeutic characteristics.
| Compound | Acyl Substituent (R) | ROMK IC50 (nM) | hERG IC50 (nM) | Selectivity (hERG/ROMK) |
|---|---|---|---|---|
| 1 | -CO-Phenyl | Data Not Available | Data Not Available | Data Not Available |
| 2 | -CO-CH2-Phenyl | Data Not Available | Data Not Available | Data Not Available |
| 3 | -CO-(4-F-Phenyl) | Data Not Available | Data Not Available | Data Not Available |
Note: Specific quantitative data for this table is not publicly available in the reviewed literature. The table structure is provided as a template for how such data would be presented.
Enantiomeric Purity and Stereoisomeric Effects on Activity
The octahydropyrazino[2,1-c] researchgate.netnih.govoxazine scaffold contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these isomers can lead to significant differences in their biological activity, a phenomenon known as stereoselectivity.
| Compound | Stereoisomer | Effect on Locomotor Activity |
|---|---|---|
| 3-Phenyloctahydropyrido[2,1-c] researchgate.netnih.govoxazine | 10R | Qualitatively different from 10S |
| 3-Phenyloctahydropyrido[2,1-c] researchgate.netnih.govoxazine | 10S | Qualitatively different from 10R |
Note: The data presented is qualitative, as reported in the source literature. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling and ligand-based drug design are powerful computational tools used to understand the key chemical features required for a molecule to bind to a specific biological target and to design new molecules with improved activity. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity.
While specific pharmacophore models for octahydropyrazino[2,1-c] researchgate.netnih.govoxazine analogues are not extensively documented in publicly available literature, the principles of ligand-based design are highly applicable to this scaffold. By analyzing the SAR data from a series of active analogues, a pharmacophore model can be developed. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement.
Once a pharmacophore model is established, it can be used to:
Virtually screen large chemical databases to identify novel compounds that fit the model and are therefore likely to be active.
Guide the design of new analogues with optimized interactions with the target, leading to improved potency and selectivity.
Predict the activity of yet-to-be-synthesized compounds , saving time and resources in the drug discovery process.
The development of potent ROMK inhibitors based on the acyl octahydropyrazino[2,1-c] researchgate.netnih.govoxazine scaffold likely involved, at some stage, the application of such ligand-based design principles to understand the key interactions within the binding site of the ROMK channel.
Computational and Theoretical Chemistry Approaches in Octahydropyrazino 2,1 C 1 2 Oxazine Research
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking simulations have been instrumental in elucidating the binding modes of octahydropyrazino[2,1-c] researchgate.netoxazine-based compounds within the active sites of their biological targets. In the context of ROMK channel inhibition, docking studies have been employed to predict and analyze the interactions between various substituted derivatives and the channel's pore-forming region.
These simulations allow researchers to visualize the orientation of the ligand within the binding pocket, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to binding affinity and selectivity. For instance, docking studies can reveal how specific substitutions on the octahydropyrazino[2,1-c] researchgate.netoxazine (B8389632) core can optimize interactions with key amino acid residues in the ROMK channel, thereby enhancing inhibitory potency. The predictive power of molecular docking helps prioritize the synthesis of compounds with the most promising binding profiles, streamlining the drug discovery process.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
While specific applications of Density Functional Theory (DFT) to the octahydropyrazino[2,1-c] researchgate.netoxazine scaffold are not extensively detailed in publicly available literature, this quantum chemical method offers a powerful tool for understanding its electronic structure and reactivity. DFT calculations can be used to determine a variety of molecular properties that are crucial for drug action.
These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its reactivity and potential metabolic fate. The electrostatic potential surface can be mapped to identify regions of the molecule that are electron-rich or electron-poor, predicting where it is likely to engage in electrostatic interactions with its biological target. Furthermore, DFT can be used to calculate properties such as bond dissociation energies and reaction energies, which can help in predicting the metabolic stability of derivatives.
Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility of the octahydropyrazino[2,1-c] researchgate.netoxazine scaffold and the stability of its complexes with target proteins. By simulating the movement of atoms over time, MD can explore the conformational landscape of the ligand, identifying low-energy and biologically relevant shapes.
When applied to a protein-ligand complex, such as an octahydropyrazino[2,1-c] researchgate.netoxazine derivative bound to the ROMK channel, MD simulations can assess the stability of the predicted binding pose from molecular docking. These simulations can reveal subtle changes in the protein and ligand conformations upon binding and can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking alone. The insights from MD simulations are crucial for understanding the dynamic nature of the drug-receptor interaction and for designing ligands that form stable and long-lasting complexes.
De Novo Drug Design Utilizing the Octahydropyrazino[2,1-c]researchgate.netoxazine Scaffold
The octahydropyrazino[2,1-c] researchgate.netoxazine scaffold serves as an excellent starting point for de novo drug design, a computational strategy for generating novel molecular structures with desired pharmacological properties. In this approach, the core scaffold can be used as a template, and computational algorithms can be employed to "grow" new functional groups or linkers from it within the constraints of a target's active site.
This technique allows for the exploration of a vast chemical space to identify novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. By combining the structural information of the octahydropyrazino[2,1-c] researchgate.netoxazine core with the three-dimensional structure of the target protein, de novo design algorithms can propose new molecules that are specifically tailored to fit the binding site and establish optimal interactions. This computational creativity accelerates the discovery of next-generation drug candidates based on this privileged scaffold.
Intellectual Property and Commercialization Landscape
Patenting of Octahydropyrazino[2,1-c]patsnap.comalkermes.comoxazine Derivatives and Related Scaffolds
A review of the patent landscape reveals that while patents specifically claiming the core octahydropyrazino[2,1-c] patsnap.comalkermes.comoxazine (B8389632) structure as a central component of a novel class of therapeutic agents are not abundant, the scaffold is encompassed within broader patent claims for related heterocyclic compounds. A key example is the patent application WO/2012/065188, filed by Alkermes plc, which describes a wide range of fused bicyclic derivatives as orexin (B13118510) receptor antagonists for the treatment of central nervous system (CNS) disorders. While the primary focus of this patent is on substituted pyrazolo- and imidazolo-[1,5-a]pyridines and -pyrimidines, the broad nature of the claims may encompass structures featuring the octahydropyrazino[2,1-c] patsnap.comalkermes.comoxazine moiety.
Furthermore, the general class of oxazine derivatives has been a subject of interest in medicinal chemistry, with patents covering their use in various therapeutic areas. For instance, some patents describe oxazine derivatives for their potential in treating neurological disorders. The exploration of related scaffolds, such as 3-substituted octahydropyrido[2,1-c] patsnap.comalkermes.comoxazines, for their CNS-depressant actions also points towards the perceived therapeutic value of this class of compounds. This suggests that while direct patenting of the unsubstituted octahydropyrazino[2,1-c] patsnap.comalkermes.comoxazine may be limited, its derivatives are of interest within the broader context of drug discovery.
Analysis of Patent Claims and Scope
The scope of patent claims is crucial in determining the extent of intellectual property protection. In the case of patents related to octahydropyrazino[2,1-c] patsnap.comalkermes.comoxazine and similar structures, the claims are typically broad, covering a genus of compounds defined by a general chemical formula. These claims often include a wide variety of substituents and modifications to the core scaffold, aiming to protect a large chemical space and prevent competitors from developing similar compounds.
For example, in patents like WO/2012/065188, the claims are structured to cover numerous possible substitutions at various positions of the heterocyclic rings. The purpose of such broad claims is to secure ownership over a class of molecules that exhibit a particular biological activity, in this case, orexin receptor antagonism. The definition of the invention within these patents often points to the subject matter that the inventors consider their novel contribution.
The protection conferred by a patent is defined by the technical features outlined in the claims. This "notice function" of a patent claim serves to warn others of the boundaries of the protected invention, thereby preventing infringement. Any company seeking to develop a therapeutic agent based on the octahydropyrazino[2,1-c] patsnap.comalkermes.comoxazine scaffold would need to carefully navigate this existing patent landscape to ensure freedom to operate.
Research and Development Pipelines Involving Octahydropyrazino[2,1-c]patsnap.comalkermes.comoxazine
Publicly available information on the specific inclusion of octahydropyrazino[2,1-c] patsnap.comalkermes.comoxazine derivatives in the research and development (R&D) pipelines of pharmaceutical companies is often limited due to the confidential nature of early-stage drug discovery. However, by examining the focus areas of companies that hold relevant patents, inferences can be made about the potential applications of these compounds.
Alkermes plc, the assignee of the aforementioned patent on orexin receptor antagonists, has a well-established R&D pipeline focused on CNS disorders, including schizophrenia, depression, and addiction. marketrealist.com Their strategy often involves developing innovative medicines for well-validated biological targets. alkermes.com The development of orexin receptor antagonists aligns with this strategy, as the orexin system is a key regulator of sleep, wakefulness, and feeding behavior, making it a target for various neurological and psychiatric conditions.
While Alkermes' public pipeline does not explicitly name a candidate with the octahydropyrazino[2,1-c] patsnap.comalkermes.comoxazine scaffold, the existence of patents covering this and related structures suggests that it may be part of their preclinical or discovery-phase programs. Companies often file broad patents early in the drug discovery process to protect their innovations before a specific clinical candidate is selected.
The broader field of neurokinin-1 (NK1) receptor antagonists, which are used for antiemetic and other CNS applications, has also seen extensive patenting activity from numerous pharmaceutical companies. nih.govpsu.edu This indicates a sustained commercial interest in developing new chemical entities that modulate CNS pathways. Although not directly an NK1 receptor antagonist, the octahydropyrazino[2,1-c] patsnap.comalkermes.comoxazine scaffold's potential for CNS activity places it within this commercially active area of research.
Advanced Research Directions and Future Perspectives for Octahydropyrazino 2,1 C 1 2 Oxazine
Exploration of Novel Therapeutic Areas for Octahydropyrazino[2,1-c]mdpi.comnih.govoxazine Derivatives
The inherent structural and physicochemical properties of the octahydropyrazino[2,1-c] mdpi.comnih.govoxazine (B8389632) scaffold make it a versatile platform for the development of drugs targeting a range of diseases.
One of the most significant applications of this scaffold has been in the development of potent and selective inhibitors of the renal outer medullary potassium (ROMK) channel. nih.gov These inhibitors have potential as novel diuretics for the treatment of hypertension and heart failure. nih.gov The bicyclic core of octahydropyrazino[2,1-c] mdpi.comnih.govoxazine was instrumental in achieving improved selectivity against the hERG channel, a critical factor for cardiovascular safety. nih.gov
Beyond cardiovascular diseases, patent literature suggests the potential of oxazine derivatives in neurodegenerative disorders and diabetes through the inhibition of BACE-1 or BACE-2. Furthermore, a related scaffold, octahydropyrido[2,1-c] mdpi.comnih.govoxazine, has been shown to possess central nervous system (CNS) depressant activity, indicating that derivatives of octahydropyrazino[2,1-c] mdpi.comnih.govoxazine could be explored for neurological and psychiatric conditions. nih.gov The rigid framework of the scaffold could be advantageous in designing ligands with high affinity and selectivity for CNS targets.
The broad biological activities of oxazine-containing compounds, including antimicrobial, anti-inflammatory, and anticancer properties, further support the exploration of octahydropyrazino[2,1-c] mdpi.comnih.govoxazine derivatives in these therapeutic areas. umpr.ac.iddntb.gov.ua
| Therapeutic Area | Target | Potential Indication |
| Cardiovascular | ROMK channel | Hypertension, Heart Failure |
| Neurodegenerative | BACE-1 | Alzheimer's Disease |
| Metabolic | BACE-2 | Diabetes |
| Central Nervous System | Various | Anxiety, Depression, etc. |
| Infectious Diseases | Bacterial/Fungal targets | Bacterial/Fungal Infections |
| Oncology | Various | Cancer |
| Inflammation | Inflammatory mediators | Inflammatory Disorders |
Application in Chemical Biology Tools
While specific examples of octahydropyrazino[2,1-c] mdpi.comnih.govoxazine derivatives as chemical biology tools are not yet prevalent in the literature, the scaffold's properties make it an excellent candidate for the development of such tools. Chemical biology tools are essential for dissecting complex biological processes and for target identification and validation.
The rigid nature of the octahydropyrazino[2,1-c] mdpi.comnih.govoxazine core can be exploited to create highly selective chemical probes. By attaching fluorescent dyes, biotin tags, or photoaffinity labels to non-critical positions of the molecule, researchers could develop probes to study the localization, dynamics, and interactions of their target proteins within living cells.
For instance, a derivative of octahydropyrazino[2,1-c] mdpi.comnih.govoxazine that binds to a specific enzyme could be functionalized with a fluorescent tag to visualize the enzyme's distribution and movement. Alternatively, a photoaffinity-labeled version could be used to covalently crosslink to its target protein upon UV irradiation, allowing for subsequent identification and characterization of the protein.
The development of such tools would not only advance our understanding of the biological targets of octahydropyrazino[2,1-c] mdpi.comnih.govoxazine-based compounds but also provide valuable reagents for the broader scientific community.
Integration with Emerging Synthetic Technologies
The synthesis of complex heterocyclic structures like octahydropyrazino[2,1-c] mdpi.comnih.govoxazine can be challenging and time-consuming using traditional methods. Emerging synthetic technologies offer the potential to streamline the synthesis of derivatives and libraries of compounds for biological screening.
Microwave-assisted synthesis has been shown to accelerate the synthesis of various heterocyclic compounds, including fused piperazine and oxazine systems. mdpi.comresearchgate.netsphinxsai.comunito.itnih.gov This technology can significantly reduce reaction times, improve yields, and enhance the purity of the final products. Applying microwave-assisted synthesis to the construction of the octahydropyrazino[2,1-c] mdpi.comnih.govoxazine core and its subsequent derivatization could greatly expedite the drug discovery process.
Flow chemistry is another powerful technology that is gaining traction in pharmaceutical research and development. The continuous nature of flow synthesis allows for better control over reaction parameters, improved safety for hazardous reactions, and easier scalability. mdpi.com The synthesis of bicyclic piperazines, a core component of the target scaffold, has been successfully achieved using flow chemistry. nih.gov Implementing flow chemistry for the synthesis of octahydropyrazino[2,1-c] mdpi.comnih.govoxazine derivatives would enable the rapid and efficient production of compound libraries for high-throughput screening.
| Technology | Advantages for Octahydropyrazino[2,1-c] mdpi.comnih.govoxazine Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, Improved yields, Higher purity |
| Flow Chemistry | Enhanced reaction control, Improved safety, Scalability, Library synthesis |
Design of Multi-Target Directed Ligands
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target directed ligands (MTDLs) are single molecules designed to interact with two or more targets simultaneously, offering the potential for improved efficacy and reduced side effects compared to single-target drugs.
The octahydropyrazino[2,1-c] mdpi.comnih.govoxazine scaffold, with its multiple points for chemical modification, provides an excellent starting point for the design of MTDLs. By strategically functionalizing the scaffold, it is possible to incorporate pharmacophores that interact with different biological targets.
For example, in the context of Alzheimer's disease, a derivative could be designed to inhibit both BACE-1 and another relevant target, such as glycogen synthase kinase 3β (GSK-3β). Similarly, in oncology, an MTDL could be developed to inhibit a specific kinase and a protein involved in drug resistance. The rigid nature of the scaffold can help in presenting the different pharmacophores in the correct orientation for optimal binding to their respective targets.
Future Prospects in Scaffold Development
The octahydropyrazino[2,1-c] mdpi.comnih.govoxazine scaffold holds significant promise for future drug discovery and development. Its unique three-dimensional structure and synthetic tractability make it a "privileged scaffold" that can be adapted for a wide range of biological targets. mdpi.com
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. The octahydropyrazino[2,1-c] mdpi.comnih.govoxazine core could serve as a starting point for fragment elaboration, where small chemical fragments are grown or linked to generate more potent and selective ligands.
Another exciting area is the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.govnih.govchemrxiv.org The octahydropyrazino[2,1-c] mdpi.comnih.govoxazine scaffold could be used as a linker to connect a target-binding moiety to an E3 ligase-binding ligand, creating novel PROTACs for therapeutic intervention.
Furthermore, the scaffold could be explored for the development of kinase inhibitors . Many approved kinase inhibitors contain heterocyclic scaffolds, and the unique geometry of octahydropyrazino[2,1-c] mdpi.comnih.govoxazine could lead to the discovery of inhibitors with novel binding modes and improved selectivity. mdpi.com
Finally, the incorporation of positron-emitting isotopes into octahydropyrazino[2,1-c] mdpi.comnih.govoxazine derivatives could lead to the development of novel Positron Emission Tomography (PET) imaging agents . researchgate.netresearchgate.net These agents would be invaluable for in vivo target engagement studies and for understanding the pharmacokinetic and pharmacodynamic properties of drugs based on this scaffold.
Q & A
Q. What are the common synthetic routes for Octahydropyrazino[2,1-c][1,4]oxazine, and how are reaction conditions optimized?
The synthesis of this compound derivatives often involves heterocyclization strategies. A two-step approach includes:
Reductive step : Reduction of intermediates (e.g., compound 1 to 2) using agents like hydrogen peroxide in formic acid at 60–75°C.
Oxidative heterocyclization : Formation of the oxazine scaffold under controlled conditions, achieving yields up to 83% .
Alternative solid-phase synthesis methods employ N-Fmoc-protected α-amino acids and 2-bromoketones, followed by acid-mediated cyclization to ensure stereochemical control . Optimization involves adjusting temperature, solvent polarity, and catalyst selection to minimize side reactions.
Q. How is the structural confirmation of this compound achieved using spectroscopic methods?
Key analytical techniques include:
- NMR Spectroscopy : Proton and carbon NMR data for related oxazine derivatives (e.g., tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3(4H)-dione) reveal characteristic shifts for bridgehead protons (δ 4.2–4.5 ppm) and carbonyl carbons (δ 168–170 ppm) .
- HR-MS : High-resolution mass spectrometry confirms molecular weights (e.g., [M+H]+ = 402.2001 for spiro-oxazine derivatives) .
- X-ray crystallography (if available) resolves stereochemical ambiguities in fused-ring systems.
Advanced Research Questions
Q. What strategies are employed to control stereochemistry in this compound synthesis?
Stereochemical control is critical for bioactivity. Methods include:
- Chiral building blocks : Use of enantiomerically pure α-amino acids (e.g., tert-butylserine) to dictate ring conformation .
- Conformational analysis : NMR studies (220 MHz) of methyl-substituted derivatives reveal trans-fused ring preferences, guided by Bohlmann band analysis in IR spectra .
- Solid-phase synthesis : Enables spatial separation of reactive sites, reducing racemization risks during cyclization .
Q. How can researchers resolve contradictions in biological activity data for oxazine derivatives?
Discrepancies in activity (e.g., ROMK inhibition vs. fungicidal effects) arise from structural modifications:
- Substituent effects : Introducing sulfonamide or halogen groups alters target binding. For example, 3-sulfamoylbenzamides on the oxazine scaffold enhance ROMK inhibition (IC50 < 50 nM) .
- Stereochemistry : Bioactivity varies significantly between enantiomers; e.g., (9aR)-configured derivatives show improved pharmacokinetic properties .
- Assay validation : Cross-validate results using orthogonal assays (e.g., electrophysiology for ion channel inhibitors) to rule off-target effects .
Q. What are the safety and handling protocols for this compound derivatives in laboratory settings?
Per EU-GHS/CLP guidelines:
- Hazard classification : Acute toxicity (Category 4) via oral, dermal, and inhalation routes.
- Mitigation measures :
- Use fume hoods and PPE (gloves, goggles) during synthesis.
- Emergency protocols: Immediate rinsing for eye/skin contact and medical consultation for ingestion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
